molecular formula C12H16BrNO2S B1277431 1-(3-Bromo-4-methylphenylsulfonyl)piperidine CAS No. 850429-73-1

1-(3-Bromo-4-methylphenylsulfonyl)piperidine

Cat. No.: B1277431
CAS No.: 850429-73-1
M. Wt: 318.23 g/mol
InChI Key: OAJCSDNGGCUYRJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenylsulfonyl)piperidine is a sulfonamide derivative featuring a piperidine ring linked via a sulfonyl group to a 3-bromo-4-methyl-substituted benzene ring. The sulfonyl group enhances molecular stability and polarity, making it a candidate for pharmacological and materials science applications.

Preparation Methods

The synthesis of 1-(3-Bromo-4-methylphenylsulfonyl)piperidine typically involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with piperidine . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-Bromo-4-methylphenylsulfonyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium iodide or potassium fluoride.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce a range of functionalized compounds.

Scientific Research Applications

1-(3-Bromo-4-methylphenylsulfonyl)piperidine is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic effects of substituents on the phenyl ring and piperidine moiety significantly influence reactivity and biological interactions. Key comparisons include:

1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine ()

  • Substituents : 5-Bromo, 2-ethoxy, 4-methyl on phenyl; sulfonyl-piperidine.
  • Molecular Weight: ~378.3 g/mol (C₁₄H₂₀BrNO₃S).

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine (–20)

  • Substituents : 3-Bromo, 4-methoxy on phenyl; 4-methyl on piperidine.
  • Molecular Weight: 348.26 g/mol (C₁₃H₁₈BrNO₃S).
  • Key Differences : The methoxy group at position 4 enhances electron donation to the phenyl ring, while the methyl group on piperidine increases lipophilicity. This compound’s higher molecular weight and polarity contrast with the target’s methyl-substituted phenyl .

1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine ()

  • Substituents : Benzodioxolyl carbonyl linked to piperidine.
  • Key Differences : Replacing the sulfonyl group with a carbonyl reduces hydrogen-bonding capacity. The benzodioxolyl moiety enhances AMPA receptor affinity, suggesting that the target compound’s sulfonyl group may confer distinct binding properties .

Phencyclidine (PCP) Derivatives ()

  • Substituents : Arylcyclohexylamine core with piperidine/pyrrolidine.
  • Key Differences : PCP analogs (e.g., TCP, PCC) lack the sulfonyl group but share piperidine/pyrrolidine moieties. Their rigid cyclohexane rings enhance NMDA receptor antagonism, whereas the target’s flexible sulfonyl linker may limit CNS penetration .

Biological Activity

1-(3-Bromo-4-methylphenylsulfonyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Profile

  • Molecular Formula : C12H16BrNO2S
  • Molecular Weight : 318.23 g/mol
  • CAS Number : 850429-73-1

The compound features a piperidine ring substituted with a brominated aromatic sulfonyl group, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the sulfonyl group enhances its binding affinity, modulating the activity of these targets. This modulation can lead to various therapeutic effects, particularly in cancer treatment and enzyme inhibition.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, studies have shown that arylsulfonamide derivatives can selectively inhibit cancer cell lines with specific genetic mutations, such as those found in colon cancer. A related compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) as low as 3 nM against certain cancer cell lines, indicating potent activity .

Enzyme Inhibition

The compound has been utilized in biochemical assays to study enzyme activities. Its sulfonamide moiety is known to interact with various enzymes, potentially leading to inhibition of pathways involved in tumor growth and proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the aromatic ring can significantly impact the inhibitory potency against specific enzymes .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Colon Cancer Study : A series of TASIN analogs were evaluated for their ability to target colon cancer cells expressing mutant APC proteins. Compounds with similar structural features showed selective cytotoxicity against these cells while sparing normal cells, highlighting the potential of arylsulfonamide derivatives in targeted cancer therapy .
  • Enzyme Interaction Study : Inhibitors based on the sulfonamide structure were tested for their ability to inhibit cholesterol biosynthesis at the level of Emopamil Binding Protein (EBP). These inhibitors demonstrated selective activity against cancer cell lines with specific mutations, further supporting the therapeutic potential of such compounds .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
1-(3-Bromo-4-methylphenyl)piperidineStructureAnticancer activity; enzyme inhibition
1-(3-Bromo-4-methylphenyl)piperidine (without sulfonyl)N/AReduced reactivity and biological effects
1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidineN/ADifferent pharmacokinetic profile; varied activity

This table illustrates how structural variations impact biological efficacy and therapeutic applications.

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-10-5-6-11(9-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJCSDNGGCUYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428447
Record name 1-(3-Bromo-4-methylbenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-73-1
Record name 1-(3-Bromo-4-methylbenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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